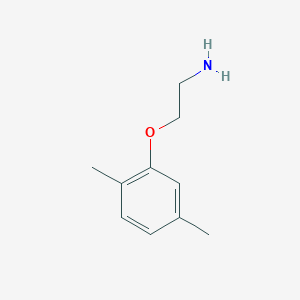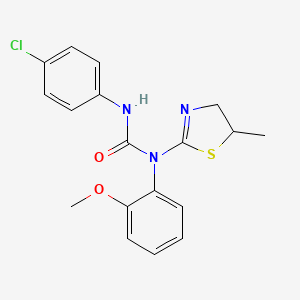![molecular formula C16H12N2O2S B15002614 3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B15002614.png)
3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a unique fusion of pyrano, pyrazole, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a versatile scaffold for drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyrazole derivative with a thienyl-substituted aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce waste. Additionally, the development of greener synthetic methods, such as the use of environmentally benign solvents and catalysts, is an area of ongoing research.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with various molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Lacks the thienyl group, which may affect its biological activity and chemical reactivity.
4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Lacks the phenyl group, which can influence its interaction with molecular targets.
3-phenyl-4-(2-furyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
The presence of both phenyl and thienyl groups in 3-phenyl-4-(2-thienyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one imparts unique electronic and steric properties that can enhance its biological activity and selectivity. This makes it a valuable scaffold for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C16H12N2O2S |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3-phenyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C16H12N2O2S/c19-13-9-11(12-7-4-8-21-12)14-15(17-18-16(14)20-13)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,17,18) |
Clé InChI |
QSJQTNMXUAAYER-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(NN=C2OC1=O)C3=CC=CC=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B15002536.png)


![8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B15002547.png)
![2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B15002554.png)
![N-[2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B15002559.png)
![ethyl 5-{[6-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002572.png)

![N-(1,3-benzodioxol-5-yl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15002580.png)
![7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002587.png)
![2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15002588.png)
![Methyl 6-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B15002599.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B15002607.png)
![3-(4-Fluorophenyl)-5-oxo-7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002624.png)
